3-Cyano-5-methylhexanoic acid is a significant compound in organic chemistry, primarily due to its role as an intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug pregabalin. This compound features a cyano group and a methyl branch on a hexanoic acid backbone, which contributes to its unique chemical properties and reactivity.
The compound can be derived from several synthetic pathways, often involving nitrile and carboxylic acid chemistry. It is synthesized through various methods, including enzymatic reactions and traditional organic synthesis techniques.
3-Cyano-5-methylhexanoic acid is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) and is categorized as a nitrile due to the cyano group (-CN). Its structural formula can be represented as CHNO.
The synthesis of 3-cyano-5-methylhexanoic acid can be achieved through various methods:
The enzymatic method is particularly advantageous due to its specificity and reduced environmental impact. The reaction conditions typically involve an aqueous medium and mild temperatures, enhancing selectivity for the desired stereoisomer.
3-Cyano-5-methylhexanoic acid participates in various chemical reactions:
The reduction of the cyano group typically employs catalytic hydrogenation techniques, often utilizing Raney nickel or other noble metal catalysts under controlled conditions.
The mechanism by which 3-cyano-5-methylhexanoic acid functions in biological systems primarily relates to its conversion into pregabalin. This compound acts on calcium channels in neurons, modulating neurotransmitter release and thereby exerting anticonvulsant effects.
Research indicates that modifications at specific sites on the molecule enhance its binding affinity and selectivity for neuronal calcium channels . The successful engineering of nitrilase enzymes has also been shown to improve yields of optically pure forms of this compound for pharmaceutical applications.
Relevant data from studies indicate that this compound maintains stability when stored properly, although exposure to moisture should be minimized.
3-Cyano-5-methylhexanoic acid is primarily utilized in:
3-Cyano-5-methylhexanoic acid (C₈H₁₃NO₂) is a chiral carboxylic acid featuring a six-carbon backbone with a cyano (–C≡N) group at the C3 position and a methyl branch at C5. Its molecular weight is 155.19 g/mol, and the IUPAC name is 3-cyano-5-methylhexanoic acid [6] . The molecule contains two functional groups: a carboxylic acid that enables salt formation or esterification, and a polar cyano group amenable to reduction or hydrolysis. The C3 carbon is stereogenic, producing (R)- and (S)-enantiomers. The (S)-enantiomer (CAS 181289-37-2) is pharmacologically relevant, while the racemic form (CAS 181289-16-7) is common in synthetic chemistry [3] [9]. Key properties include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₈H₁₃NO₂ |
Molecular weight | 155.19 g/mol |
Exact mass | 155.095 g/mol |
Topological polar surface area | 61.09 Ų |
logP | 1.65 (indicating moderate lipophilicity) |
SMILES (canonical) | CC(C)CC(CC(=O)O)C#N |
The carboxylic acid proton confers water solubility, while the alkyl chain supports organic solvent miscibility (e.g., ethanol, ethyl acetate) [6]. The β-positioning of the cyano group relative to the carboxylate influences its reactivity in decarboxylation or cyclization reactions.
(S)-3-Cyano-5-methylhexanoic acid serves as the direct chiral precursor for (S)-pregabalin, a blockbuster anticonvulsant and neuropathic pain drug marketed as Lyrica®. Global sales exceeded $4.16 billion in 2012, underscoring the commercial importance of efficient synthetic routes to this intermediate [4].
The pharmacological activity of pregabalin resides exclusively in the (S)-enantiomer, which binds the α₂δ subunit of neuronal voltage-gated calcium channels, reducing excitatory neurotransmitter release [4]. Conversion to pregabalin involves catalytic hydrogenation of the cyano group of (S)-3-cyano-5-methylhexanoic acid to an aminomethyl moiety (–CH₂NH₂), yielding the bioactive γ-amino acid without racemization [2] [5]. This single-step transformation highlights the intermediate’s critical role:
Table 2: Role in Pregabalin Synthesis
Intermediate | Key Structural Features | Transformation |
---|---|---|
(S)-3-Cyano-5-methylhexanoic acid | (S)-configuration; –C≡N at C3; –COOH | Hydrogenation of –C≡N to –CH₂NH₂ |
(S)-Pregabalin | (S)-configuration; –CH₂NH₂ at C3; –COOH | None (active pharmaceutical ingredient) |
The efficiency of this route has driven extensive research into enantioselective syntheses of the (S)-acid, aiming to maximize yield, purity, and stereocontrol while minimizing environmental impact [3] [5].
The synthesis of enantiopure (S)-3-cyano-5-methylhexanoic acid has evolved from early chemical resolutions to advanced catalytic and enzymatic methods. Key milestones include:
Early Chemical Methods
Initial routes relied on classical resolution or stoichiometric chiral auxiliaries:
Transition to Catalytic Asymmetry
The 2000s saw advances in metal-catalyzed and organocatalytic strategies:
Biocatalytic Innovations
Biocatalysis emerged as a sustainable alternative, leveraging enzymes for kinetic resolution or asymmetric synthesis:
Table 3: Evolution of Synthetic Methods
Method | Key Conditions | Performance | Limitations |
---|---|---|---|
Diastereomeric resolution | Chiral amines (e.g., cinchonidine) | ~45% yield, 90% ee | Low atom economy; solvent-intensive |
Pd-catalyzed decarboxylation | Pd/C, dimethylformamide, 80°C | >90% yield, ~95% ee | Heavy metal contamination risk |
Arthrobacter esterase | 50% dimethyl sulfoxide, 30°C, pH 7.5 | 96% ee, E-value >200, 48% conversion | Requires cosolvent tolerance |
Rh-catalyzed hydrogenation | Rh/(S)-BINAP, H₂ (60 psi) | 98% ee, 99% conversion | High catalyst cost; specialized equipment |
Recent efforts focus on hybrid approaches, such as chemoenzymatic cascades, to consolidate the advantages of chemical and biological catalysis [3] [5]. This progression underscores a shift toward greener, high-fidelity syntheses aligned with industrial demands for pregabalin production.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5